3-Bromo-5-fluorobenzyl alcohol

Halogen Bonding Cross-Coupling Medicinal Chemistry

3-Bromo-5-fluorobenzyl alcohol (CAS 216755-56-5, MFCD04116320) is a meta-substituted halogenated benzyl alcohol with the molecular formula C₇H₆BrFO and a molecular weight of 205.02 g/mol. It is commercially available in purities typically ≥95%, appearing as a colorless to yellow-brown liquid at room temperature.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 216755-56-5
Cat. No. B1333164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluorobenzyl alcohol
CAS216755-56-5
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)CO
InChIInChI=1S/C7H6BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
InChIKeyKQWBQTOZXPPFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluorobenzyl alcohol (CAS 216755-56-5): Procurement-Grade Physicochemical and Synthetic Profile


3-Bromo-5-fluorobenzyl alcohol (CAS 216755-56-5, MFCD04116320) is a meta-substituted halogenated benzyl alcohol with the molecular formula C₇H₆BrFO and a molecular weight of 205.02 g/mol . It is commercially available in purities typically ≥95%, appearing as a colorless to yellow-brown liquid at room temperature . The compound features a dual-halogen substitution pattern (bromo at the 3-position, fluoro at the 5-position) that imparts distinct reactivity and physicochemical properties compared to other in-class benzyl alcohols .

Why 3-Bromo-5-fluorobenzyl alcohol Cannot Be Casually Substituted with Other Halogenated Benzyl Alcohols


While numerous halogenated benzyl alcohols are available as synthetic intermediates, the specific 3-bromo-5-fluoro substitution pattern on the phenyl ring confers a unique combination of electronic and steric properties that directly impact reaction outcomes. The bromine atom serves as a robust handle for cross-coupling reactions (e.g., Suzuki-Miyaura) , while the fluorine substituent modulates ring electronics, affecting both the reactivity of the bromine and the acidity of the benzylic alcohol . Substituting with a 3-chloro-5-fluoro analog (CAS 79944-64-2) alters leaving group propensity and cross-coupling kinetics, whereas replacing fluorine with bromine (3,5-dibromo analog, CAS 145691-59-4) significantly increases molecular weight, lipophilicity, and alters solid-state properties [1]. These differences can lead to failed syntheses, lower yields, or altered bioactivity in downstream applications. The quantitative evidence below substantiates why this specific compound is often non-fungible.

Quantitative Differentiation of 3-Bromo-5-fluorobenzyl alcohol Against Closest Analogs


Substitution Pattern and Halogen Effects on Reactivity and Physical State

The meta-substituted 3-bromo-5-fluoro pattern provides a distinct balance of reactivity and physical properties compared to analogs. The bromine atom (atomic radius ~114 pm) offers a better leaving group for Pd-catalyzed cross-couplings than chlorine (atomic radius ~99 pm) [1], while the fluorine's strong electron-withdrawing effect (-I) increases the acidity of the benzylic alcohol proton (pKa 13.94) relative to the non-fluorinated 3,5-dibromo analog (pKa 13.98) . Furthermore, the compound is a liquid at room temperature, in contrast to the 3,5-dibromo analog which is a solid (mp 107-108°C) , simplifying handling and formulation in certain synthetic workflows .

Halogen Bonding Cross-Coupling Medicinal Chemistry

Predicted Physicochemical Property Comparison: Lipophilicity and Volatility

The compound's LogP (2.08) and boiling point (259°C) are intermediate between the more lipophilic 3-bromo-5-iodo analog (LogP ~2.55, bp ~352°C) and the less lipophilic 3-chloro-5-fluoro analog (LogP ~1.59, bp ~224°C) [1]. This positions it as a strategic choice when a balance between membrane permeability (for biological assays) and ease of removal (volatility in work-up) is required [2].

ADME LogP Process Chemistry

Documented Use as a Key Intermediate in Patented Pharmaceutical Synthesis

3-Bromo-5-fluorobenzyl alcohol is explicitly listed as a synthetic intermediate in US Patent Application 2007/0249607 A1 (Bristol-Myers Squibb), which describes compounds with dual NK-1 antagonist and serotonin transporter inhibitor activity for treating disorders like depression and anxiety [1]. The patent details its use in constructing the core pharmacophore, highlighting the critical nature of the 3-bromo-5-fluorophenyl motif for biological activity. In contrast, the 3-chloro-5-fluoro or 3,5-dibromo analogs are not mentioned in this specific context, suggesting that the bromo-fluoro combination is essential for the desired potency or selectivity profile within this chemical series.

NK-1 Antagonist Serotonin Transporter Inhibitor Patent Synthesis

Optimal Application Scenarios for 3-Bromo-5-fluorobenzyl alcohol Procurement


Medicinal Chemistry: Synthesis of CNS-Active Pharmaceutical Candidates

As evidenced by its role in the Bristol-Myers Squibb patent (US 2007/0249607 A1) [1], 3-bromo-5-fluorobenzyl alcohol is a critical building block for constructing dual NK-1/serotonin transporter inhibitors. Its balanced LogP (~2.08) [2] and dual-halogen pattern make it ideal for CNS drug discovery programs where optimizing blood-brain barrier penetration and target engagement is paramount. Researchers replicating these patented syntheses or exploring similar chemical space will require this exact compound.

Organic Synthesis: Sequential Cross-Coupling and Derivatization

The bromine atom is a versatile handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or amine groups . The benzylic alcohol can be subsequently oxidized to an aldehyde, converted to a halide, or used directly in etherification/esterification reactions. This orthogonal reactivity is valuable for constructing complex molecular architectures in a controlled, stepwise manner .

Agrochemical Intermediate: Synthesis of Fluorinated Pesticides and Fungicides

Fluorinated benzyl alcohols are common intermediates in the synthesis of modern agrochemicals, where the fluorine atom enhances metabolic stability and bioavailability [3]. The 3-bromo-5-fluorobenzyl alcohol core can be elaborated into various fungicidal or herbicidal scaffolds, and its liquid physical state facilitates large-scale handling in process chemistry compared to solid analogs .

Materials Science: Synthesis of Functionalized Monomers and Ligands

The compound's dual halogenation and benzylic alcohol functionality allow for its incorporation into more complex ligands for catalysis or as a monomer in polymer synthesis. For instance, the bromine can be used to attach the molecule to a polymer backbone or to introduce a polymerizable group, while the alcohol provides a site for further functionalization or for tethering to a surface .

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